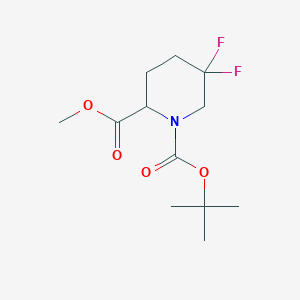
1-(2-Chlorophenyl)-4-hexylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-4-hexylpiperazine (CPH) is a synthetic compound used in scientific research to study various biochemical and physiological effects. CPH is widely used in drug screening and drug discovery, due to its wide range of applications. CPH is a piperazine derivative, and is structurally related to other piperazine derivatives such as 1-phenyl-4-hexylpiperazine (PHP) and 1-benzyl-4-hexylpiperazine (BHP). CPH has been used in the synthesis of various pharmaceuticals and drugs, and has been studied for its potential therapeutic applications.
科学的研究の応用
Serotonin Function Probe
m-Chlorophenylpiperazine (mCPP), closely related to 1-(2-Chlorophenyl)-4-hexylpiperazine, is extensively used as a probe of serotonin function in psychiatry. It is a direct 5-hydroxytryptamine (5HT) agonist, utilized to evaluate 5HT receptor sensitivity in both animals and humans. Its administration results in consistent, dose-dependent elevations of ACTH, cortisol, and prolactin levels, along with increased body temperature in humans. The behavioral effects of mCPP, which are likely related to 5HT receptor activity, vary across different populations. This compound is considered a significant addition to the toolkit of 5HT receptor probes, pending the testing of more selective 5HT receptor agonists (Kahn & Wetzler, 1991).
Analytical Chemistry in Forensic Toxicology
A method has been developed for the qualitative and quantitative analysis of phenylpiperazine-like stimulants, including 1-(3-chlorophenyl)piperazine (mCPP), in human hair. This method, which uses p-tolylpiperazine (pTP) as an internal standard, involves drug extraction by incubation with sodium hydroxide, followed by cleanup using mixed-mode solid-phase extraction. The analytes are then derivatized and analyzed by gas chromatography-mass spectrometry. This approach, due to its simplicity and speed, is applicable in the screening and quantitation of these compounds in forensic toxicology (Barroso et al., 2010).
Chemical Synthesis and Modification
Research in chemical synthesis has explored the preparation of substituted phenothiazines and analogs, including mono and dicyclic piperazines. These compounds have been synthesized through improved methods, contributing to the broader field of organic chemistry and offering potential for various applications in medicinal chemistry and drug development (Cymerman‐Craig et al., 1956).
Environmental Impact Studies
Studies on chlorotriazine pesticides, including atrazine, have examined their degradation by sulfate radicals and the influence of organic matter. Such research is crucial for understanding the environmental impact of these widely used herbicides, their persistence in water sources, and the effectiveness of advanced oxidation processes in mitigating their presence (Lutze et al., 2015).
Antimicrobial Activity
New pyridine derivatives, including compounds with piperazine structures, have been synthesized and evaluated for their in vitro antimicrobial activity. Such studies contribute to the ongoing search for new antimicrobial agents and the understanding of their mechanisms of action, with potential implications for treating bacterial and fungal infections (Patel et al., 2011).
特性
IUPAC Name |
1-(2-chlorophenyl)-4-hexylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-2-3-4-7-10-18-11-13-19(14-12-18)16-9-6-5-8-15(16)17/h5-6,8-9H,2-4,7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOQWICKIRIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

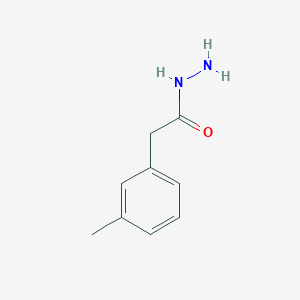
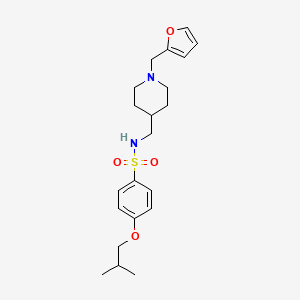
![5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2723428.png)
![2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2723430.png)
![4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine](/img/structure/B2723431.png)
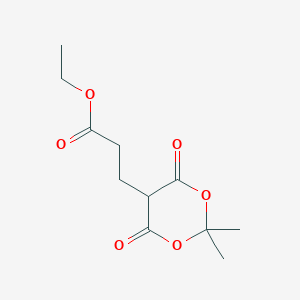
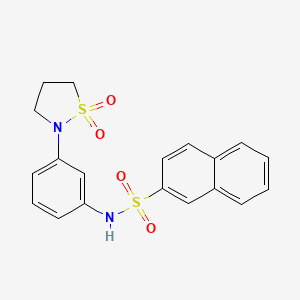
![2-Methoxy-5-{[(2E)-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B2723436.png)
![8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2723437.png)

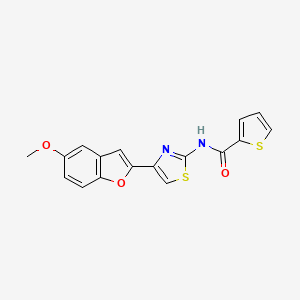

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723443.png)
